molecular formula C16H16O3 B6330624 Methyl 4-(benzyloxy)-2-methylbenzoate CAS No. 175153-40-9

Methyl 4-(benzyloxy)-2-methylbenzoate

Cat. No. B6330624
CAS RN: 175153-40-9
M. Wt: 256.30 g/mol
InChI Key: PJRVYBUCIHQEJP-UHFFFAOYSA-N
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Description

“Methyl 4-(benzyloxy)-2-methylbenzoate” is an organic compound . It’s a derivative of benzoic acid, with a benzyl group attached to the oxygen atom and a methyl group attached to the second carbon atom in the benzene ring . It’s also related to “Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate” which has a similar structure .


Synthesis Analysis

The synthesis of “this compound” involves several steps. One method starts with the reaction of methyl 4-hydroxybenzoate and benzyl chloride in the presence of K2CO3 and DMF as solvent . Another method involves the reaction of 4-aminophenol with benzyl bromide derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzene ring with a benzyloxy group and a methylbenzoate group attached to it . The structure is also related to that of “Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate” which has an additional methoxy and nitro group .


Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can be used as a starting material in the synthesis of benzimidazole derivatives, which have potential anticancer properties . It can also react with various aminophenol derivatives to form Schiff base ligands .

Scientific Research Applications

Methyl 4-(benzyloxy)-2-methylbenzoate has been studied extensively for its various properties and applications. It has been used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances. It has also been used as a reagent in the synthesis of other esters and compounds, such as polyesters and polyamides. Additionally, it has been used as a starting material in the synthesis of other compounds, such as 1,4-dioxane, ethylbenzene, and N-methylpyrrolidone.

Mechanism of Action

Methyl 4-(benzyloxy)-2-methylbenzoate is an ester, and its mechanism of action is based on the esterification reaction. In this reaction, an acid and an alcohol react together to form an ester, and the reaction is catalyzed by an acid catalyst. The resulting ester is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to be non-toxic, non-irritating, and non-allergenic. It has also been found to be a mild skin irritant and to be mildly irritating to the eyes. Additionally, it has been found to have low acute toxicity and to be non-mutagenic.

Advantages and Limitations for Lab Experiments

Methyl 4-(benzyloxy)-2-methylbenzoate has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a stable compound and is easily stored and handled. However, it is also relatively volatile and can be difficult to work with in certain applications. Additionally, it is not very soluble in water and can be difficult to dissolve in certain solvents.

Future Directions

Methyl 4-(benzyloxy)-2-methylbenzoate has many potential future directions for research and development. One possible future direction is the development of new synthetic pathways for the production of the compound. Additionally, further research could be done to explore the potential applications of the compound in various industries, such as pharmaceuticals, agrochemicals, and fragrances. Additionally, further research could be done to explore the biochemical and physiological effects of the compound, as well as its potential toxicity. Finally, further research could be done to explore the potential uses of the compound as a reagent in the synthesis of other compounds.

Safety and Hazards

While specific safety and hazard information for “Methyl 4-(benzyloxy)-2-methylbenzoate” is not available, general precautions for handling similar compounds include avoiding ingestion and inhalation, avoiding dust formation, and keeping containers tightly closed in a cool, well-ventilated place .

properties

IUPAC Name

methyl 2-methyl-4-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-10-14(8-9-15(12)16(17)18-2)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRVYBUCIHQEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using 1.40 g (5.78 mmol) of 4-benzyloxy-2-methylbenzoic acid, 1.37 g (11.6 mmol) of thionyl chloride and 50 ml of methanol, the reaction was carried out in a manner similar to Reference Example 6 to obtain 0.77 g of methyl 4-benzyloxy-2-methylbenzoate.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

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